molecular formula C20H36O3 B163618 15-hydroxy-11Z,13E-eicosadienoic acid CAS No. 77159-57-0

15-hydroxy-11Z,13E-eicosadienoic acid

Cat. No. B163618
CAS RN: 77159-57-0
M. Wt: 324.5 g/mol
InChI Key: ZTRWPEHMGCHTIT-QWAPPMFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .


Synthesis Analysis

15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .


Molecular Structure Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .


Chemical Reactions Analysis

There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .


Physical And Chemical Properties Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .

Scientific Research Applications

Modulation of Biological Responses

(15S)-Hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15-HETE) plays a role in modulating biological responses in various cell types. For instance, it can suppress the conversion of arachidonic acid into leukotriene B(4) in human polymorphonuclear leucocytes (PMN) by affecting substrate utilization. This modulation does not act as a direct 5-lipoxygenase inhibitor but influences the 5-lipoxygenation of arachidonic acid, suggesting its involvement in cellular processes like inflammation and immune response (Petrich, Ludwig, Kühn, & Schewe, 1996).

Cardiovascular Effects

15-HETE has been found to modulate the beta-adrenergic response of rat neonatal cardiomyocytes, indicating its role in heart function. This modulation involves its incorporation into phosphatidylinositol and the activation of protein kinase C, demonstrating its potential impact on cardiac signal transduction pathways (Wallukat, Morwinski, & Kühn, 1994).

Vascular and Cancer Cell Activities

15-HETE exhibits vasoconstrictive and antiproliferative activities, as seen in studies involving pulmonary arteries and vascular smooth muscle cells. It also inhibits proliferation and migration in certain cancer cell lines, highlighting its potential use in studying vascular and cancer cell biology (Pfister, Klimko, & Conrow, 2016).

Influence on Cell Activation and Plasticity

15-HETE can modulate cell activation in human polymorphonuclear neutrophils by affecting receptor agonist-triggered responses. It influences the production of superoxide anion and the exocytosis of granule constituents, shedding light on its role in cellular signaling and immune responses (Smith et al., 1993).

Role in Neuronal Function

In neuronal systems, 15-HETE has been observed to influence the plasticity of cholinoreceptors. This suggests its potential role in modulating neuronal signaling and synaptic plasticity, important for understanding nervous system function (Pivovarov & Egido-Villareal, 1994).

Chemotactic Properties

15-HETE shows potent eosinophil chemotactic properties, which are crucial in understanding inflammatory responses and immune cell migration. These chemotactic properties are significant in studying the role of eicosanoids in immune system regulation (Schwenk et al., 1992).

Future Directions

15-hydroxy-11Z,13E-eicosadienoic acid might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis . It causes vasodilation by activating voltage-gated K+ (KV) channels and increased vascular permeability, which may lead to nasal congestion .

properties

IUPAC Name

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRWPEHMGCHTIT-QWAPPMFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274307
Record name (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid

CAS RN

77159-57-0
Record name (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
QF Gan, MF Browner, DL Sloane, E Sigal - Journal of Biological Chemistry, 1996 - ASBMB
Mammalian lipoxygenases have been implicated in the pathogenesis of several inflammatory disorders and are, therefore, important targets for drug discovery. Both plant and …
Number of citations: 139 www.jbc.org
DR Walters, T Cowley, H Weber, NI Nashaat - Physiological and molecular …, 2005 - Elsevier
In compatible and incompatible interactions between oilseed rape Brassica napus and the downy mildew pathogen Peronospora parasitica, three oxylipins were detected. Two of these …
Number of citations: 6 www.sciencedirect.com
S Schuck, M Kallenbach, IT Baldwin… - Plant, cell & …, 2014 - Wiley Online Library
N icotiana attenuata plants silenced in the expression of GLYCEROLIPASE A1 (ir‐ gla1 plants) are compromised in the herbivore‐ and wound‐induced accumulation of jasmonic acid ( …
Number of citations: 18 onlinelibrary.wiley.com
MJ Coffey, B Coles, M Locke, A Bermudez-Fajardo… - FEBS letters, 2004 - Elsevier
Recent studies implicate the collagen receptor, glycoprotein VI (GPVI) in activation of platelet 12-lipoxygenase (p12-LOX). Herein, we show that GPVI-stimulated 12-hydro(peroxy)…
Number of citations: 18 www.sciencedirect.com
MJ Coffey, GE Jarvis, JM Gibbins, B Coles… - Circulation …, 2004 - Am Heart Assoc
Lipoxygenases (LOX) contribute to vascular disease and inflammation through generation of bioactive lipids, including 12-hydro(pero)xyeicosatetraenoic acid (12-H(P)ETE). The …
Number of citations: 69 www.ahajournals.org
S Heptinstall, W Lösche, K Schrör, P Spangenberg… - Platelets, 2002 - researchgate.net
Background. Integrins are heterodimeric transmembrane cell adhesion molecules consisting of an alpha and beta subunit, forming large extracellular domains and short cytoplasmic …
Number of citations: 0 www.researchgate.net

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